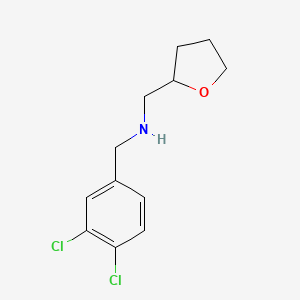
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is an organic compound that features a dichlorobenzyl group attached to a methanamine moiety, which is further connected to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with an amine to form the dichlorobenzyl intermediate.
Attachment of the Tetrahydrofuran Ring: The intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2 |
InChI Key |
DGBYCDGLPOVSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


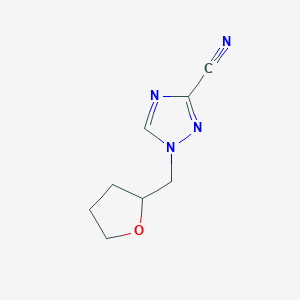
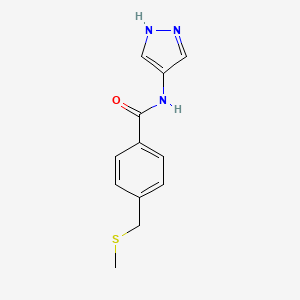
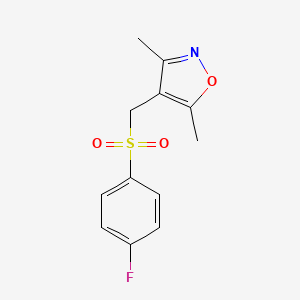
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)
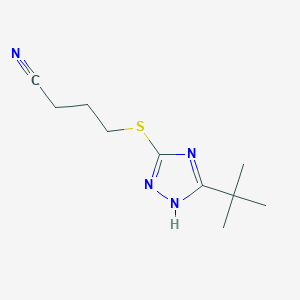
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
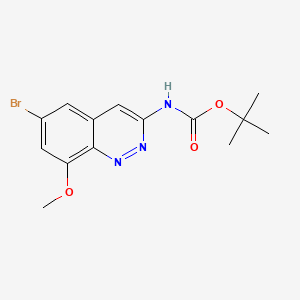
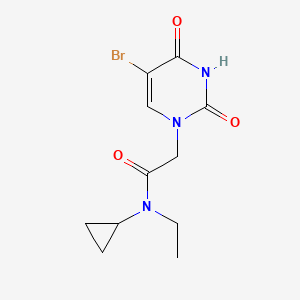
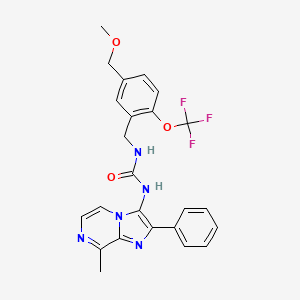
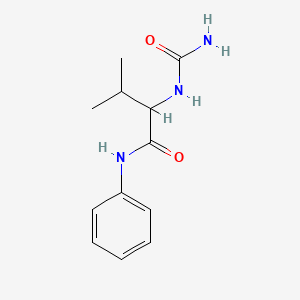
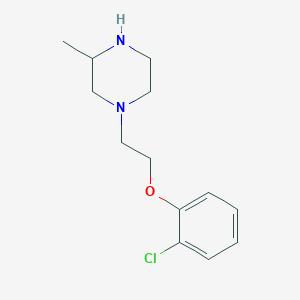
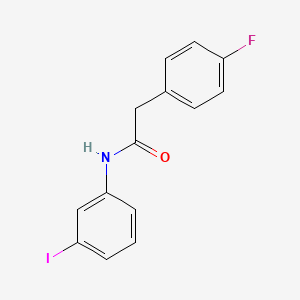
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
